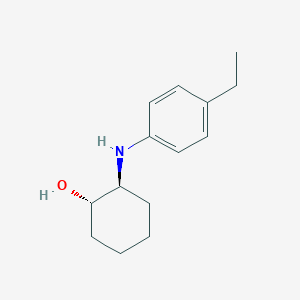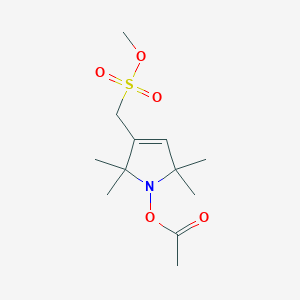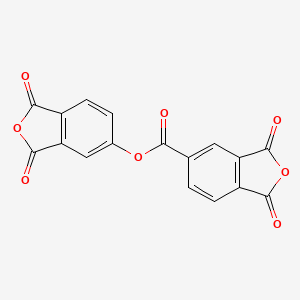
1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is a chemical compound with the molecular formula C17H6O8 and a molecular weight of 338.22 g/mol . This compound is characterized by its unique structure, which includes two isobenzofuran units connected through a carboxylate linkage. It is a white solid with specific functional groups that make it useful in various chemical reactions and applications .
Preparation Methods
The synthesis of 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate typically involves organic synthesis reactions. One common method includes the reaction of isobenzofuran derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid: This compound has a similar structure but lacks the additional isobenzofuran unit.
4,7-Dimethylisobenzofuran-1,3-dione: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its dual isobenzofuran units, which provide distinct chemical properties and reactivity .
Properties
Molecular Formula |
C17H6O8 |
|---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
(1,3-dioxo-2-benzofuran-5-yl) 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H6O8/c18-13(7-1-3-9-11(5-7)16(21)24-14(9)19)23-8-2-4-10-12(6-8)17(22)25-15(10)20/h1-6H |
InChI Key |
RSRMQOOUCHZLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)
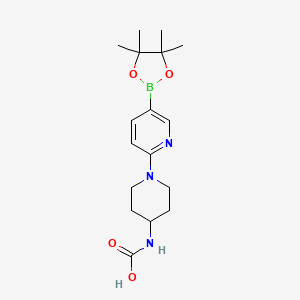
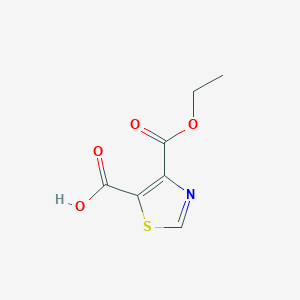
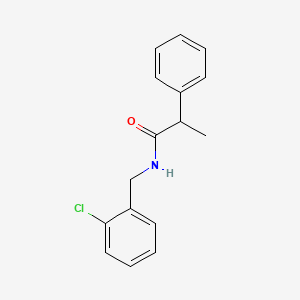
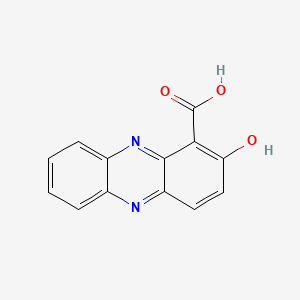
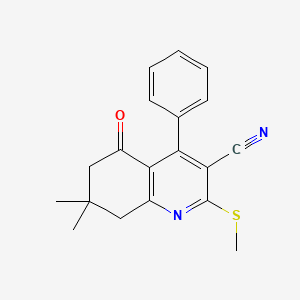

![6-(2-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356293.png)
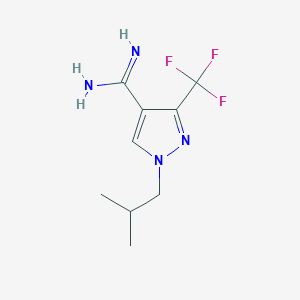
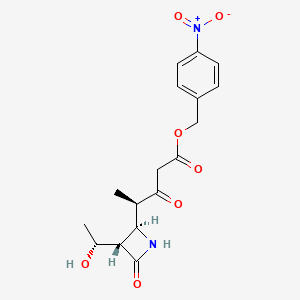
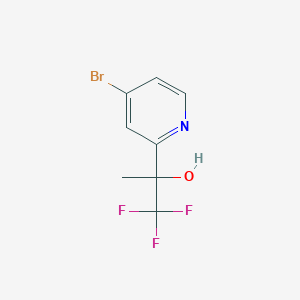
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13356315.png)
